1-Chloro-5-fluoropentane
Overview
Description
1-Chloro-5-fluoropentane is a colorless liquid with the chemical formula C5H10ClF and a molar mass of 124.58 g/mol . It belongs to the class of hydrocarbons and is soluble in organic solvents such as ethanol and ether. This compound is known for its pungent odor and volatility . It is commonly used as a reagent in organic synthesis and serves as an intermediate in the production of various chemicals and drugs .
Preparation Methods
The preparation of 1-Chloro-5-fluoropentane is typically carried out through alkyl halogenation. A common synthetic route involves the reaction of pentane with chlorine gas, followed by the addition of fluorine gas for fluorination . This method ensures the incorporation of both chlorine and fluorine atoms into the pentane backbone, resulting in the desired compound. Industrial production methods also follow similar halogenation processes, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-5-fluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include strong bases for elimination, nucleophiles like hydroxide ions for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-5-fluoropentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of certain pharmaceuticals, including anti-inflammatory drugs.
Industry: It is used in the manufacture of surfactants, lubricants, and detergents
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoropentane involves its reactivity with various molecular targets. In substitution reactions, the chlorine or fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of hydrogen and halogen atoms results in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
Comparison with Similar Compounds
1-Chloro-5-fluoropentane can be compared with other similar compounds such as:
1-Chloro-5-bromopentane: Similar in structure but with a bromine atom instead of fluorine.
1-Chloro-5-iodopentane: Contains an iodine atom in place of fluorine.
1-Fluoro-5-chloropentane: The positions of chlorine and fluorine are reversed.
The uniqueness of this compound lies in its specific reactivity and the balance of properties imparted by the chlorine and fluorine atoms .
Properties
IUPAC Name |
1-chloro-5-fluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHFNUWREZQHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870527 | |
Record name | 1-Chloro-5-fluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-98-7 | |
Record name | Pentane, 1-chloro-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-5-fluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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